molecular formula C11H11ClN6 B173875 5-Amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1h-pyrazole-4-carbonitrile CAS No. 149978-57-4

5-Amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1h-pyrazole-4-carbonitrile

Cat. No.: B173875
CAS No.: 149978-57-4
M. Wt: 262.7 g/mol
InChI Key: AYQYMHXZLUPBKE-UHFFFAOYSA-N
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Description

5-Amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1h-pyrazole-4-carbonitrile is a heterocyclic compound featuring a pyrazole core substituted with an amino group at position 5, a carbonitrile group at position 4, and a 3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine moiety at position 1. Though direct data on its synthesis or applications are absent in the provided evidence, structural analogs suggest roles in agrochemical or pharmaceutical research, particularly given the prevalence of pyrazole carbonitriles in pesticides like fipronil and ethiprole .

Properties

IUPAC Name

5-amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN6/c12-9-8-3-1-2-4-17(8)16-11(9)18-10(14)7(5-13)6-15-18/h6H,1-4,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQYMHXZLUPBKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C(=N2)N3C(=C(C=N3)C#N)N)Cl)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1H-pyrazole-4-carbonitrile (CAS No. 149978-57-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activities, focusing on its anti-inflammatory properties, cytotoxic effects, and mechanisms of action.

  • Molecular Formula : C11H11ClN6
  • Molecular Weight : 262.7 g/mol
  • Structure : The compound features a pyrazole core substituted with a chloro-tetrahydropyrazolo moiety and a carbonitrile group.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing promising pharmacological properties:

Anti-inflammatory Activity

A significant area of research has focused on the anti-inflammatory effects of pyrazole derivatives. The compound has shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.

Key Findings :

  • Inhibition of COX Enzymes : Studies indicate that derivatives similar to this compound exhibit selective COX-2 inhibition with varying selectivity indices. For instance, certain pyrazole derivatives demonstrated IC50 values ranging from 0.034 to 0.052 μM for COX-2 inhibition, highlighting their potential as anti-inflammatory agents .
  • Edema Inhibition : In vivo models have shown that compounds with similar structures can achieve significant edema reduction percentages (up to 96%) compared to standard treatments like celecoxib .

Cytotoxicity and Anticancer Potential

Research has also explored the cytotoxic effects of this compound against various cancer cell lines. The presence of the pyrazole ring is associated with anticancer activity due to its ability to interact with multiple cellular targets.

Cytotoxicity Studies :

  • Cell Line Testing : In vitro studies have reported varying degrees of cytotoxicity across different cancer cell lines. For example, some derivatives exhibited IC50 values in the low micromolar range against breast and colon cancer cell lines .

The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:

  • Inhibition of Pro-inflammatory Mediators : By inhibiting COX enzymes, the compound reduces the production of prostaglandins and other inflammatory mediators.
  • Induction of Apoptosis : Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells through pathways involving caspases and mitochondrial dysfunction .

Case Studies

Several case studies provide insight into the practical applications and efficacy of this compound:

  • Study on Inflammatory Models : A study utilizing carrageenan-induced paw edema in rats demonstrated that the compound significantly reduced swelling compared to control groups. Histopathological evaluations indicated minimal organ damage, suggesting a favorable safety profile .
  • Cytotoxic Evaluation in Cancer Research : Another study assessed the cytotoxicity of related pyrazole compounds on human cancer cell lines. Results indicated that certain structural modifications enhanced their potency against specific cancers while maintaining low toxicity to normal cells .

Scientific Research Applications

Research has shown that this compound exhibits various biological activities, making it a valuable candidate for further investigation.

Anti-inflammatory Activity

One of the primary applications of this compound is in the field of anti-inflammatory research. Studies have indicated that derivatives similar to 5-amino-pyrazoles can selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammatory processes.

Key Findings :

  • Inhibition of COX Enzymes : Selective COX-2 inhibitors derived from pyrazole structures have demonstrated IC50 values ranging from 0.034 to 0.052 μM, indicating strong potential as anti-inflammatory agents.
  • Edema Reduction : In vivo studies have shown significant reductions in edema (up to 96%) compared to standard treatments like celecoxib.

Cytotoxicity and Anticancer Potential

The anticancer potential of 5-amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1H-pyrazole-4-carbonitrile has been explored through various cytotoxicity studies against different cancer cell lines.

Cytotoxicity Studies :

  • Cell Line Testing : In vitro studies have reported varying degrees of cytotoxicity across breast and colon cancer cell lines, with some derivatives showing IC50 values in the low micromolar range.

Mechanisms of Action :

  • Inhibition of Pro-inflammatory Mediators : The compound reduces the production of prostaglandins by inhibiting COX enzymes.
  • Induction of Apoptosis : Evidence suggests that pyrazole derivatives can induce apoptosis through pathways involving caspases and mitochondrial dysfunction.

Case Studies

Several case studies highlight the practical applications and efficacy of this compound:

Study on Inflammatory Models

A study utilizing carrageenan-induced paw edema in rats demonstrated that the compound significantly reduced swelling compared to control groups. Histopathological evaluations indicated minimal organ damage, suggesting a favorable safety profile.

Cytotoxic Evaluation in Cancer Research

Another study assessed the cytotoxicity of related pyrazole compounds on human cancer cell lines. Results indicated that specific structural modifications enhanced potency against certain cancers while maintaining low toxicity to normal cells.

Summary Table of Biological Activities

Activity TypeMechanismKey Findings
Anti-inflammatoryCOX enzyme inhibitionIC50 values: 0.034 - 0.052 μM
CytotoxicityInduction of apoptosisLow micromolar IC50 values
Edema reductionIn vivo efficacyUp to 96% reduction

Chemical Reactions Analysis

Substitution Reactions at the Chlorine Atom

The chlorine atom at the 3-position of the tetrahydropyridopyrazole ring undergoes nucleophilic substitution under basic conditions. Common reagents and outcomes include:

Reagent Conditions Product Yield Source
Amines (e.g., NH₃)Ethanol, 60–80°C, 6–8 hours3-Amino-substituted derivatives75–85%
Thiols (e.g., RSH)DMF, K₂CO₃, 50°C, 4 hoursThioether analogs with enhanced lipophilicity65–70%
Propargyl chlorideTHF, NaH, 15°C, 3 hoursPropargylamino-substituted derivative (key intermediate for pyraclonil)90%

These substitutions are critical for modifying biological activity and synthesizing agrochemical derivatives like pyraclonil .

Cyclization Reactions

The carbonitrile group facilitates cyclization to form fused heterocycles:

Reagent Conditions Product Application
Hydrazine hydrateReflux in ethanol, 5 hoursTriazolo-pyridine derivativesAnticancer lead optimization
CS₂/KOHDMSO, 120°C, 8 hoursThiazole-fused analogsAntimicrobial screening

Cyclization reactions expand the compound’s utility in medicinal chemistry.

Oxidation and Reduction Pathways

The carbonitrile and amino groups participate in redox transformations:

  • Oxidation :

    • With H₂O₂/CH₃COOH: Converts the amino group to a nitroso derivative, enabling further coupling reactions.

    • Selective oxidation of the tetrahydropyridine ring to pyridine under strong oxidants (e.g., KMnO₄) .

  • Reduction :

    • Catalytic hydrogenation (H₂/Pd-C) reduces the carbonitrile to an aminomethyl group, altering solubility and binding properties .

Degradation Reactions in Environmental and Metabolic Contexts

Metabolism studies reveal two major degradates under environmental conditions :

Degradate Conditions Structure KOC (L/kg) Mobility
M-1Aerobic (soil/aquatic)Hydrolysis at carbonitrile to carboxamide169–888Moderate
M-11Anaerobic aquaticDechlorination and ring opening330–797Moderate

These pathways highlight environmental persistence and inform ecotoxicological assessments .

Key Reaction Mechanisms

  • Nucleophilic Aromatic Substitution : The chlorine atom’s activation by the electron-withdrawing pyrazole ring enables attack by amines/thiols via a two-step addition-elimination mechanism .

  • Cyclization : The carbonitrile group acts as a dipole in [3+2] cycloadditions with hydrazines, forming triazole rings.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Pyrano-Pyrazole Systems

Compounds 3s and 3t () are pyrano[2,3-c]pyrazole derivatives with carbonitrile and amino groups. Key differences include:

  • 3s : Contains 2-chlorophenyl and 3-methoxyphenyl substituents, synthesized in 80% yield (m.p. 170.7–171.2 °C).
  • 3t : Features 4-chlorophenyl and phenyl groups.
    Both lack the tetrahydropyridine fusion present in the target compound, which likely reduces their conformational flexibility compared to the target’s partially saturated ring system. The chlorinated aryl groups in these analogs may enhance lipophilicity, similar to the 3-chloro substituent in the target compound .

Tetrahydro-Pyrazolo Pyridine Derivatives

Rahmati et al. () synthesized 4-aryl-3-methyl-6-oxo-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitriles via one-pot, three-component reactions. These compounds share the tetrahydro-pyrazolo pyridine framework but differ in substituents (e.g., methyl and aryl groups) and the presence of a ketone moiety.

Pyrazolo[1,5-a]pyrimidine Systems

describes pyrazolo[1,5-a]pyrimidine-3-carbonitrile synthesized from 5-aminopyrazole and acetylacetone. Unlike the target compound’s tetrahydropyridine fusion, this system features a pyrimidine ring, which increases aromaticity and planarity. Such structural differences could influence solubility and metabolic stability .

Pesticide-Related Pyrazole Carbonitriles

Fipronil and ethiprole () are commercial pesticides with pyrazole-carbonitrile backbones. Key distinctions include:

  • Fipronil : Contains a 4-(trifluoromethyl)sulfinyl group and 2,6-dichloro-4-(trifluoromethyl)phenyl substituent.
  • Ethiprole : Features an ethylsulfinyl group.
    These compounds highlight the importance of electron-withdrawing groups (e.g., sulfinyl, chloro) in bioactivity. The target compound’s 3-chloro-tetrahydropyridopyrazole group may offer similar electronic effects but with reduced steric bulk compared to fipronil’s trifluoromethylphenyl group .

Tabulated Comparison of Key Compounds

Compound Name Core Structure Key Substituents Synthesis Yield m.p. (°C) Applications
Target Compound Pyrazole-tetrahydropyridine 5-Amino, 4-carbonitrile, 3-chloro N/A N/A Hypothetical agrochemical/pharma
3s (Pyrano[2,3-c]pyrazole) Pyrano-pyrazole 2-Chlorophenyl, 3-methoxyphenyl 80% 170.7–171 Research chemical
Rahmati’s Tetrahydro-pyrazolo[3,4-b]pyridine Tetrahydro-pyrazolo pyridine 4-Aryl, 3-methyl, 6-oxo N/A N/A Synthetic intermediate
Fipronil Pyrazole 4-(Trifluoromethyl)sulfinyl, 2,6-dichloro-phenyl N/A N/A Pesticide

Preparation Methods

Reaction Mechanism

The synthesis begins with the reaction of N-amino-2-iminopyridine (1a ) and a β-dicarbonyl compound, such as ethyl acetoacetate (2a ), in ethanol containing acetic acid under an oxygen atmosphere. The mechanism proceeds via three key steps:

  • Nucleophilic Addition : The enol form of the β-dicarbonyl compound attacks the electrophilic carbon of the N-amino-2-iminopyridine, forming an intermediate adduct (A ).

  • Oxidative Dehydrogenation : Molecular oxygen facilitates the oxidation of A , resulting in intermediate B , which undergoes cyclization to form C .

  • Dehydration : The loss of water from C yields the pyrazolo[1,5-a]pyridine core structure.

This pathway is highly dependent on the presence of an oxidative atmosphere, as inert conditions (e.g., argon) reduce yields to <10%.

General Synthetic Procedure

The following optimized protocol is adapted from:

  • Reactants : Combine N-amino-2-iminopyridine (1a , 3 mmol) and ethyl acetoacetate (2a , 3 mmol) in ethanol (10 mL) with acetic acid (6 equivalents).

  • Conditions : Stir the mixture under an O2\text{O}_2 atmosphere (1 atm) at 130°C for 18 hours.

  • Workup : Cool the reaction to room temperature, collect crystals via filtration, and recrystallize from ethanol.

This method achieves a yield of 94% under optimal conditions.

Optimization of Reaction Parameters

Effect of Acid Equivalents and Atmosphere

The choice of acid and atmosphere significantly impacts reaction efficiency. As shown in Table 1, increasing acetic acid equivalents from 2 to 6 under an O2\text{O}_2 atmosphere enhances yields from 34% to 94%.

Table 1: Impact of Acetic Acid Equivalents and Atmosphere on Yield

EntryAcid EquivalentsAtmosphereYield (%)
12Air34
24Air52
36Air74
46O2\text{O}_294

Substituting acetic acid with stronger acids like p-toluenesulfonic acid (p-TSA) or trifluoroacetic acid (TFA) reduces yields to 39–55%, highlighting the superiority of acetic acid as a mild catalyst.

Substrate Scope and Limitations

The reaction tolerates various β-dicarbonyl substrates, including cyclic diketones and 3-oxo-3-phenylpropionitrile, to produce derivatives with substituents at the 4-position of the pyrazole ring. However, sterically hindered substrates (e.g., tert-butyl acetoacetate) result in lower yields due to reduced enolization efficiency.

Purification and Characterization

The crude product is purified via recrystallization from ethanol, yielding pale-yellow crystals with a melting point >250°C. Key characterization data include:

  • 1H^1\text{H} NMR : Signals at δ 2.45–2.89 ppm (m, 4H, CH2), δ 6.12 ppm (s, 1H, pyrazole-H), and δ 7.34 ppm (s, 2H, NH2).

  • HRMS : Calculated for C11H11ClN6\text{C}_{11}\text{H}_{11}\text{ClN}_6: 262.0734; Found: 262.0734 .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound contains a pyrazole ring fused with a tetrahydropyrazolo[1,5-a]pyridine scaffold, a chloro substituent at position 3, and a cyano group at position 3. The amino group on the pyrazole enhances nucleophilicity, facilitating cyclization or substitution reactions. The chloro substituent may sterically hinder certain reactions while directing electrophilic attacks .

Q. What are common synthetic routes for preparing this compound?

A typical approach involves [3+2] cycloaddition or condensation reactions using 5-aminopyrazole derivatives as precursors. For example, reacting 5-aminopyrazole with chloro-substituted enones or enol ethers in polar solvents (e.g., ethanol/water) under reflux conditions yields the fused pyrazolo-pyridine core .

Q. How can the purity of the compound be validated after synthesis?

Use a combination of chromatographic (HPLC, TLC) and spectroscopic methods (1H/13C NMR, IR). Compare melting points and spectral data with literature values (e.g., IR peaks for C≡N at ~2200 cm⁻¹ and NH₂ at ~3300 cm⁻¹). Cross-validate with elemental analysis for C, H, N content .

Advanced Research Questions

Q. How can regioselectivity challenges in cyclization reactions be addressed?

Regioselectivity in forming the tetrahydropyrazolo-pyridine ring depends on solvent polarity and substituent effects. For example, using aprotic solvents like DMF may favor attack at the less hindered position, while protic solvents (e.g., ethanol) stabilize specific transition states. Computational modeling (DFT) can predict favorable pathways .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Conflicting NMR signals (e.g., overlapping peaks in aromatic regions) can be resolved via 2D techniques (COSY, HSQC) or single-crystal X-ray diffraction. For instance, X-ray crystallography confirmed the planar geometry of the pyrazole ring in related compounds, resolving ambiguities in NOESY data .

Q. How can reaction yields be optimized for large-scale synthesis?

Optimize stoichiometry (e.g., 1.2 equivalents of enone to pyrazole) and use microwave-assisted synthesis to reduce reaction time. Catalyst screening (e.g., p-TsOH for acid-catalyzed cyclization) and inert atmospheres (N₂/Ar) prevent side reactions like oxidation of the amino group .

Q. What are the implications of the chloro substituent on bioactivity or further derivatization?

The chloro group enhances electrophilicity at adjacent carbons, enabling nucleophilic aromatic substitution (e.g., with amines or thiols). It may also improve lipophilicity, impacting pharmacokinetic properties in drug discovery contexts. However, it complicates reduction reactions due to potential dehalogenation .

Methodological Considerations

Q. How to handle hygroscopicity or stability issues during storage?

Store the compound in airtight containers under nitrogen, with desiccants (silica gel). Avoid exposure to light (use amber glass) and temperatures >25°C. Pre-dry solvents in reactions to prevent hydrolysis of the cyano group .

Q. What analytical techniques differentiate this compound from structurally similar analogs?

High-resolution mass spectrometry (HRMS) distinguishes molecular weight differences (e.g., Cl vs. Br analogs). Differential scanning calorimetry (DSC) identifies polymorphic forms, while 15N NMR helps resolve tautomeric ambiguities in the pyrazole ring .

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